molecular formula C10H12BrNO3 B1607847 1-(4-Bromobutoxy)-4-nitrobenzene CAS No. 55502-03-9

1-(4-Bromobutoxy)-4-nitrobenzene

Cat. No. B1607847
CAS RN: 55502-03-9
M. Wt: 274.11 g/mol
InChI Key: DBRBCFJUEVSKGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Claisen–Schmidt condensation . For instance, a method of making 7-(4-bromobutoxy)-3,4-dihydrocarbostyril involves mixing 7-hydroxy-tetrahydroquinolinone, dibromobutane, and at least one base to form a reaction mixture .

Scientific Research Applications

Synthesis and Preparation

  • 1-(4-Bromobutoxy)-4-nitrobenzene is an intermediate in the preparation of pharmaceuticals like dofetilide, used for treating arrhythmia. This compound can be synthesized from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction (Zhai Guang-xin, 2006).
  • Ultrasound-assisted preparation methods have been developed for 1-(4-Bromobutoxy)-4-nitrobenzene, employing multi-site phase-transfer catalysts. This approach enhances reaction efficiency compared to traditional methods (K. Harikumar & V. Rajendran, 2014).

Applications in Polymer Solar Cells

  • In the field of polymer solar cells, 1-(4-Bromobutoxy)-4-nitrobenzene has shown promise. Its addition to the active layer of solar cells enhances performance by facilitating excitonic recombination and dissociation at the donor-acceptor interface (G. Fu et al., 2015).

Photoreactivity Studies

  • The photoreactivity of nitrobenzenes, including derivatives like 1-(4-Bromobutoxy)-4-nitrobenzene, has been explored in concentrated hydrobromic acid. These studies provide insights into the reactivity and potential applications in photochemical processes (Brian P. McIntyre et al., 2004).

Electrochemical Applications

  • Electrochemical studies of similar compounds provide insights into the behavior and potential applications of 1-(4-Bromobutoxy)-4-nitrobenzene in electrochemical processes. For instance, the reduction of nitrobenzene and related compounds inionic liquids has been investigated, revealing unique behaviors and reactivities that could be applicable to 1-(4-Bromobutoxy)-4-nitrobenzene (S. Ernst et al., 2013).

Environmental Applications

  • Research intothe degradation of nitrobenzene in water by natural compounds under solar illumination has implications for environmental applications of 1-(4-Bromobutoxy)-4-nitrobenzene. Such studies suggest potential methods for the degradation of refractory organic pollutants, which could include derivatives of nitrobenzene like 1-(4-Bromobutoxy)-4-nitrobenzene (Tuo Wei et al., 2019).

Analytical Chemistry

  • 1-(4-Bromobutoxy)-4-nitrobenzene and its derivatives have been utilized in the spectrophotometric determination of anionic surfactants in river waters, indicating its application in environmental monitoring and analytical chemistry (K. Higuchi et al., 1980).

Safety And Hazards

The safety data sheet for a similar compound, 1-(4-Bromobutoxy)-4-methylbenzene, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-bromobutoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c11-7-1-2-8-15-10-5-3-9(4-6-10)12(13)14/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRBCFJUEVSKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366310
Record name 1-(4-bromobutoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobutoxy)-4-nitrobenzene

CAS RN

55502-03-9
Record name 1-(4-bromobutoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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